4-ethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
4-ethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core
Properties
IUPAC Name |
4-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-3-26-16-10-8-15(9-11-16)21(25)22-20-17-12-27-13-18(17)23-24(20)19-7-5-4-6-14(19)2/h4-11H,3,12-13H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIGYTATBUBVGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through a series of cyclization reactions involving appropriate starting materials. The final step involves the introduction of the ethoxy and benzamide groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
4-ethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy group, using nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest that it may have therapeutic potential, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-ethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can be compared with other similar compounds, such as:
- 4-ethoxy-N-(2-methylphenyl)benzamide
- 4-methoxy-2-methylphenylboronic acid
These compounds share structural similarities but differ in their specific functional groups and overall structure, which can lead to differences in their chemical reactivity and biological activity
Biological Activity
4-ethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a compound belonging to the thienopyrazole class, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core substituted with an ethoxy group and a methylphenyl moiety. Its structure can be represented as follows:
This unique structure is believed to contribute to its various biological activities.
Antioxidant Activity
Research indicates that thienopyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that these compounds can protect erythrocytes from oxidative stress induced by toxic substances such as 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when treated with thieno[3,4-c]pyrazole compounds compared to controls (see Table 1) .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound A | 12 ± 1.03 |
| Thieno Compound B | 0.6 ± 0.16 |
| Thieno Compound C | 28.3 ± 2.04 |
This suggests that the compound may serve as a protective agent against oxidative damage.
Anticancer Activity
Thienopyrazole derivatives have been reported to possess anticancer properties. They act by inhibiting specific kinases involved in cancer cell proliferation. For instance, certain thienopyrazoles selectively inhibit aurora kinase, which is crucial for mitosis in cancer cells . The ability of these compounds to interfere with cancer cell signaling pathways makes them potential candidates for cancer therapy.
Anti-inflammatory Activity
Thienopyrazoles are also recognized for their anti-inflammatory effects. They can inhibit phosphodiesterase enzymes, which play a role in inflammatory processes . This inhibition may lead to reduced inflammation and provide therapeutic benefits in conditions like asthma and arthritis.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to inflammatory responses or cancer progression.
- Receptor Modulation : It may interact with receptors involved in cellular signaling pathways, altering their activity and downstream effects.
Case Studies
Several studies have highlighted the effectiveness of thienopyrazole derivatives:
- Study on Erythrocyte Protection : A study involving African catfish (Clarias gariepinus) demonstrated that thienopyrazole compounds significantly reduced oxidative damage to erythrocytes caused by environmental toxins .
- Cancer Cell Line Studies : In vitro studies have shown that thienopyrazole derivatives inhibit the growth of various cancer cell lines by targeting specific kinases associated with tumor growth .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-ethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclization to form the thieno[3,4-c]pyrazole core. Key steps include:
- Cyclization : Use of thiophene derivatives and hydrazine hydrate under reflux conditions to construct the fused pyrazole ring .
- Substitution : Introduction of the 2-methylphenyl group via nucleophilic aromatic substitution (e.g., using Pd catalysts or strong bases like NaH) .
- Amidation : Coupling the benzamide moiety (4-ethoxybenzoyl chloride) to the pyrazole nitrogen under anhydrous conditions (e.g., DMF, 0–5°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~452.18 g/mol) .
- X-ray Crystallography : Resolve bond lengths/angles of the thienopyrazole core and confirm planarity (if single crystals are obtainable) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Poor aqueous solubility (logP ~3.8 predicted via ChemAxon); use DMSO or DMF for stock solutions. Stability in PBS (pH 7.4) should be tested via HPLC over 24–72 hours .
- Thermal Stability : DSC/TGA analysis reveals decomposition above 220°C, requiring storage at −20°C under inert atmosphere .
Advanced Research Questions
Q. How does the ethoxy substituent influence the compound’s binding affinity to biological targets?
- Methodological Answer :
- SAR Studies : Compare with analogs lacking the ethoxy group (e.g., 4-H or 4-Cl derivatives) using enzyme inhibition assays (IC₅₀ values).
- Docking Simulations : Model interactions with target proteins (e.g., kinases) using AutoDock Vina; the ethoxy group may enhance hydrophobic interactions in active sites .
- Biophysical Validation : Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
Q. What strategies can resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay Standardization : Use reference inhibitors (e.g., staurosporine for kinase assays) and control cell lines (e.g., HEK293 for cytotoxicity) .
- Metabolic Stability : Test liver microsome stability (e.g., human/rat CYP450 isoforms) to rule out false negatives from rapid degradation .
- Batch Consistency : Verify compound purity (≥98% via HPLC) and exclude lot-to-lot variability .
Q. How can researchers optimize the synthetic yield of the thieno[3,4-c]pyrazole core?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for Suzuki-Miyaura coupling; yields improve with Pd catalysts (70→85%) .
- Reaction Solvent : Replace DMF with DMAc to reduce side reactions (e.g., oxidation of thiophene) .
- Microwave-Assisted Synthesis : Reduce cyclization time from 12h to 45min (100°C, 300W) while maintaining yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
